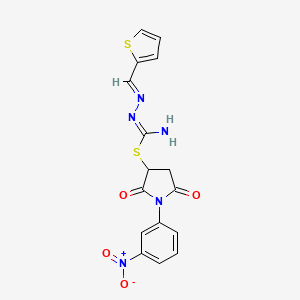
1-(4-bromo-2-nitrophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-2-nitrophenyl)-1-propanone, also known as BNPP, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a yellow crystalline powder that has a molecular weight of 276.1 g/mol. BNPP has been widely used in the synthesis of various organic compounds due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-2-nitrophenyl)-1-propanone has been widely used in scientific research for its various applications. One of the main applications of this compound is in the synthesis of various organic compounds. This compound is used as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used in the synthesis of various fluorescent dyes that are used in biological imaging.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-2-nitrophenyl)-1-propanone is not well understood. However, it is believed that this compound acts as a nucleophile and attacks electrophilic centers in various organic compounds. This results in the formation of various intermediates, which can be further transformed into the desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound is relatively non-toxic and does not have any significant effects on human health. This compound is not metabolized by the body and is rapidly eliminated from the body via the kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-bromo-2-nitrophenyl)-1-propanone is its high purity and stability. This compound is a highly crystalline compound that can be easily purified using standard techniques. This compound is also relatively easy to handle and can be stored for long periods of time without significant degradation. However, one of the main limitations of this compound is its high cost. This compound is a relatively expensive compound, which limits its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromo-2-nitrophenyl)-1-propanone. One of the main areas of research is the development of new synthetic methods for this compound. Researchers are also exploring the use of this compound in the synthesis of new organic compounds with unique properties. Another area of research is the use of this compound in biological imaging. Researchers are exploring the use of this compound-based fluorescent dyes for imaging various biological processes. Finally, researchers are also exploring the use of this compound in the development of new pharmaceuticals and agrochemicals.
Synthesemethoden
The synthesis of 1-(4-bromo-2-nitrophenyl)-1-propanone involves the reaction between 4-bromo-2-nitrobenzaldehyde and nitroethane in the presence of a basic catalyst such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of this compound. The reaction is carried out in anhydrous ethanol and requires careful temperature control to prevent side reactions.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEETXSWHSBVLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2,4-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5849992.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5850002.png)
![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850007.png)
![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)
![2-phenoxy-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5850018.png)
![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)
![N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5850028.png)




![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)
